3-Propylpentane-2,4-dione
CAS No.: 1540-35-8
Cat. No.: VC20947026
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1540-35-8 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | 3-propylpentane-2,4-dione |
| Standard InChI | InChI=1S/C8H14O2/c1-4-5-8(6(2)9)7(3)10/h8H,4-5H2,1-3H3 |
| Standard InChI Key | AQGSZYZZVTYOMQ-UHFFFAOYSA-N |
| SMILES | CCCC(C(=O)C)C(=O)C |
| Canonical SMILES | CCCC(C(=O)C)C(=O)C |
Introduction
Chemical Identification and Properties
Basic Identification Data
The compound's identification parameters are essential for proper classification and research reference. The table below summarizes the key identification markers:
Structural Characteristics
3-Propylpentane-2,4-dione contains two carbonyl groups separated by a carbon atom substituted with a propyl group. This arrangement creates a β-diketone structure that influences its chemical behavior in several ways:
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The α-carbon between the two carbonyl groups can undergo deprotonation due to the stabilization of the resulting anion by both adjacent carbonyl groups.
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The molecule can exist in keto-enol tautomeric forms, with the enol form stabilized by intramolecular hydrogen bonding.
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The propyl substituent at the C3 position introduces asymmetry to the molecule and affects its reactivity compared to unsubstituted acetylacetone .
This structural configuration is responsible for the compound's ability to participate in various reactions, including complexation with metal ions, which makes it useful in analytical applications.
Physical and Chemical Properties
The compound possesses several notable physicochemical properties that influence its behavior in various chemical environments:
Synthesis and Preparation Methods
Laboratory Synthesis Routes
Several synthetic approaches have been documented for preparing 3-Propylpentane-2,4-dione:
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Alkylation of Acetylacetone: The most common laboratory method involves the alkylation of pentane-2,4-dione (acetylacetone) with a propyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
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Specific Synthesis from 1-Bromopropane: A well-documented preparation method utilizes 1-Bromopropane and Acetylacetone as starting materials. This approach follows standard alkylation chemistry principles where the acetylacetone is first deprotonated to form a nucleophile that then attacks the electrophilic carbon in 1-bromopropane .
The general reaction scheme can be represented as:
Acetylacetone + Base → Acetylacetone anion
Acetylacetone anion + 1-Bromopropane → 3-Propylpentane-2,4-dione + Bromide
Industrial Production Considerations
For larger-scale production, several modifications to the laboratory methods have been proposed:
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Continuous Flow Reactors: These systems ensure efficient mixing and heat transfer, critical factors for controlling the selectivity of the alkylation reaction.
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Catalytic Systems: The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
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Purification Techniques: The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity levels.
Industrial production methods often focus on optimizing reaction efficiency, minimizing waste, and ensuring reproducible product quality, considerations that become increasingly important as production scale increases.
Chemical Reactivity and Analysis
Chemical Reactions
3-Propylpentane-2,4-dione participates in several characteristic reactions that influence its utility in organic synthesis:
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Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other functionalities under appropriate conditions.
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Complexation: Like other β-diketones, it can form stable complexes with various metal ions, a property that is exploited in analytical applications and coordination chemistry.
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Keto-Enol Tautomerism: The compound exists in equilibrium between keto and enol forms, with the position of this equilibrium influenced by solvent conditions and temperature.
These reactions form the basis for the compound's applications in organic synthesis as a building block for more complex molecules.
Analytical Methods
The analysis and characterization of 3-Propylpentane-2,4-dione typically involve several instrumental techniques:
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High-Performance Liquid Chromatography (HPLC): The compound can be analyzed using reverse-phase HPLC methods. A documented approach uses a Newcrom R1 column with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
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Mass Spectrometry: The compound produces characteristic fragmentation patterns that aid in its identification. The predicted collision cross-section data (Table 2) provides reference values for ion mobility studies .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound, with characteristic signals for the propyl group, methyl groups, and the methine proton .
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Infrared Spectroscopy (IR): IR spectroscopy can reveal characteristic absorption bands for the carbonyl groups and the carbon-hydrogen bonds in the molecule .
These analytical methods enable researchers to confirm the identity, purity, and structural characteristics of 3-Propylpentane-2,4-dione in various contexts.
Applications and Uses
3-Propylpentane-2,4-dione finds applications in several areas of chemistry:
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Organic Synthesis: As part of the broader family of β-diketones, it serves as an intermediate in organic syntheses where chelation properties are beneficial.
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Analytical Chemistry: The compound can be used in analytical methods, particularly in HPLC applications. The documented HPLC method is scalable and can be used for isolation of impurities in preparative separation .
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Pharmacokinetic Studies: The analytical methods developed for this compound are noted to be suitable for pharmacokinetics studies, suggesting potential applications in pharmaceutical research .
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Coordination Chemistry: Like other β-diketones, it can form stable complexes with various metal ions, a property that can be exploited in the development of new materials and catalysts.
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Chemical Research: As a modified version of acetylacetone, it serves as a model compound for studying the effects of alkyl substitution on the properties and reactivity of β-diketones.
The versatility of this compound in these applications stems from its unique structural features and the balance of its physicochemical properties.
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Personal Protective Equipment: Wear appropriate gloves, eye protection, and laboratory attire when handling the compound.
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Ventilation: Use in well-ventilated areas or under a fume hood to minimize inhalation risks.
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Storage: Store in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations, particularly considering its potential for causing long-lasting harmful effects to aquatic life . Adherence to these safety guidelines is essential for minimizing risks associated with the handling and use of 3-Propylpentane-2,4-dione in research and industrial settings.
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